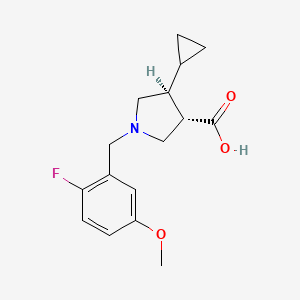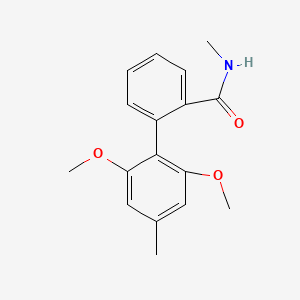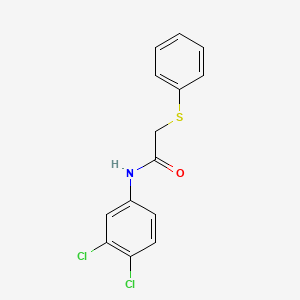
(3S*,4S*)-4-cyclopropyl-1-(2-fluoro-5-methoxybenzyl)-3-pyrrolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of chemicals that are often explored for their biological activities and potential applications in medicinal chemistry. The presence of cyclopropyl, pyrrolidine, and methoxybenzyl groups indicates that it might exhibit interesting chemical and physical properties, warranting detailed investigation.
Synthesis Analysis
Studies on similar compounds have demonstrated various synthetic routes, typically involving multi-step synthetic processes that might include nucleophilic substitution reactions, ester hydrolysis, and the use of specific catalysts or reagents to introduce or modify functional groups strategically located within the molecule. For example, Zhou et al. (2021) established a rapid and high-yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, which shares some structural similarities with the target compound, through multi-step nucleophilic substitution reaction and ester hydrolysis (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds with cyclopropyl and pyrrolidine elements has been elucidated using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and MS spectrum. These methods provide detailed insights into the compound's conformation, bond lengths, and angles, essential for understanding its chemical behavior and interactions (Jones et al., 1990).
Eigenschaften
IUPAC Name |
(3S,4S)-4-cyclopropyl-1-[(2-fluoro-5-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-21-12-4-5-15(17)11(6-12)7-18-8-13(10-2-3-10)14(9-18)16(19)20/h4-6,10,13-14H,2-3,7-9H2,1H3,(H,19,20)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIVBJZLNUOJKS-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CC(C(C2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)F)CN2C[C@H]([C@@H](C2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-cyclopropyl-1-[(2-fluoro-5-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655941.png)

![N-ethyl-N-(3-methylphenyl)-N'-[2-(trifluoromethyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B5655950.png)
![5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5655974.png)


![4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5656006.png)
![ethyl (4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5656008.png)
![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5656013.png)
![5-acetyl-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5656030.png)


![3-(1,3-benzodioxol-5-ylmethyl)-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methylpiperidine](/img/structure/B5656050.png)